6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine
Overview
Description
6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine is a chemical compound used in the preparation of N-Heterocyclic compounds for pharmaceutical use . It is an integral part of several kinase inhibitors and nucleoside drugs .
Synthesis Analysis
The synthesis of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine involves a one-pot cascade sequence for direct cyanation of pyrrole. Amination and cyclization with formamidine acetate complete the synthesis . The yield of triazine was doubled from 31% to 59%, and the synthetic step count was reduced from 4 to 2 .Molecular Structure Analysis
The molecular formula of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine is C6H5BrN4 . It has an average mass of 213.035 Da and a monoisotopic mass of 211.969757 Da .Chemical Reactions Analysis
The chemical reactions involving 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine are typically associated with its use in the synthesis of other compounds. For instance, it is used in the preparation of N-Heterocyclic compounds for pharmaceutical use .Physical And Chemical Properties Analysis
6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine appears as a white or almost white powder .Scientific Research Applications
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Antiviral Drug Research
- Field : Medicinal Chemistry
- Application : 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine is a key component of the antiviral drug Remdesivir . Remdesivir has been recognized against a wide array of RNA viruses, including SARS/MERS-CoV, and has shown encouraging results in the treatment of COVID-19 .
- Methods : The synthetic methods toward the title compound are classified into six distinct categories: synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal mediated synthesis, and rearrangement of pyrrolooxadiazines .
- Results : Remdesivir, containing pyrrolo[2,1-F][1,2,4]triazin-4-amine as an active moiety, has been approved by the US FDA for the emergency treatment of people having severe symptoms of COVID-19 .
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Cancer Therapy
- Field : Oncology
- Application : Pyrrolo[2,1-F][1,2,4]triazin-4-amine is an integral part of several kinase inhibitors used in targeted cancer therapy . Kinase inhibition is one of the most successful approaches in targeted therapy .
- Methods : The development of kinase inhibitors containing pyrrolo[2,1-F][1,2,4]triazine scaffold .
- Results : As of 30 March 2021, FDA has approved 65 small molecule protein kinase inhibitors and most of them are for cancer therapy .
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PRMT5 Inhibitors
- Field : Biochemistry
- Application : 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine is used in the preparation of N-Heterocyclic compounds for pharmaceutical use including as PRMT5 inhibitors .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes obtained are not specified in the source .
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Eg5 Inhibitor
- Field : Cell Biology
- Application : Pyrrolo[2,1-F][1,2,4]triazin-4-amine derivatives have shown promising potential as Eg5 inhibitors .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes obtained are not specified in the source .
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VEGFR-2 Inhibitors
- Field : Angiogenesis Research
- Application : Pyrrolo[2,1-F][1,2,4]triazin-4-amine derivatives have shown promising potential as VEGFR-2 inhibitors .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes obtained are not specified in the source .
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Anticancer Agents as Dual Inhibitors of c-Met/VEGFR-2
- Field : Oncology
- Application : Pyrrolo[2,1-F][1,2,4]triazin-4-amine derivatives have shown promising potential as anticancer agents acting as dual inhibitors of c-Met/VEGFR-2 .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes obtained are not specified in the source .
Safety And Hazards
Future Directions
The future directions of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine research are promising. It is an integral part of several kinase inhibitors and nucleoside drugs, and its use in targeted therapy has gained much attention . The development of kinase inhibitors containing pyrrolo[2,1-F][1,2,4]triazine scaffold is a focus of recent advances .
properties
IUPAC Name |
6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYPBKFBMYMOGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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